molecular formula C6H13NOS B097198 Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester CAS No. 18719-14-7

Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester

Cat. No. B097198
CAS RN: 18719-14-7
M. Wt: 147.24 g/mol
InChI Key: WWQBUCLKROAZHO-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester is a chemical compound with the molecular formula C6H13NOS . It’s a derivative of ethanethioic acid, where the hydrogen of the thiol group is replaced by a 2-(dimethylamino)ethyl group .


Molecular Structure Analysis

The molecular structure of Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester can be represented by the InChI string: InChI=1S/C6H13NOS/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 . This indicates that the compound contains 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester has a molecular weight of 147.24 g/mol . It has a boiling point of 70 °C at a pressure of 8 Torr . The density of the compound is 0.981 g/cm3 at 25 °C . The predicted pKa value is 8.55±0.28 .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester, demonstrates significant roles in various catalytic processes and reaction mechanisms. The study by Brown & Aman (1997) highlights the catalysis of thiol ester hydrolysis, which is integral in various organic reactions. This research provides insights into the specific base attack mechanisms involved in these processes.

Industrial and Synthetic Applications

The compound has extensive applications in industry, particularly in the synthesis of various materials. Fang-yu (2007) discusses the different synthetic methods of this compound, highlighting its versatility in industrial preparation and its use in a wide range of products, from plastics and fibers to medicinal products and water treatment solutions.

Biological Properties

The biological properties of Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester, have been explored, particularly in relation to its antibacterial activities. Isakhanyan et al. (2013) synthesized and tested various derivatives of this compound, finding notable antibacterial activity, which underscores its potential in medicinal applications.

Material Science and Polymer Chemistry

This compound also finds significance in material science and polymer chemistry. The study by Ros et al. (2018) on polycations based on 2-(dimethylamino)ethyl methacrylate and acrylate demonstrates its utility in creating materials with varying hydrolytic stabilities, which is crucial for applications ranging from biomaterials to wastewater treatment.

Safety And Hazards

The safety, risk, and hazard information for Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester is not provided in the search results . It’s always important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

S-[2-(dimethylamino)ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQBUCLKROAZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066401
Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(Dimethylamino)ethyl] ethanethioate

CAS RN

18719-14-7
Record name S-[2-(Dimethylamino)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-14-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2-(dimethylamino)ethyl) ester
Source ChemIDplus
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Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(dimethylamino)ethyl] ethanethioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Hamed, H NM Hussein - Egyptian Journal of Aquatic …, 2020 - ejabf.journals.ekb.eg
The trouble of antimicrobial drug resistance has presupposed a search for new antimicrobial substances from other exporters including natural sources. Marine micro-organisms are …
Number of citations: 4 ejabf.journals.ekb.eg
K Srinivasan, S Kumaravel - Int. J. Pharm. Res. Health Sci, 2015 - researchgate.net
In Ayurveda, the leaf juice of Adhatoda vasica, a shrub native to Asia is incorporated in many traditional herbal formulations. However, suitable solvent and a suitable extraction method …
Number of citations: 10 www.researchgate.net
T Shamsuddin, MS Alam, M Junaid… - Mini Reviews in …, 2021 - ingentaconnect.com
Background: Adhatoda vasica (Nees.) of the family Acanthaceae has been used in the Southeast tropical zone as it is efficacious against headache, colds, cough, whooping cough, …
Number of citations: 14 www.ingentaconnect.com

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